(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

Orthogonal protection Click chemistry SPPS

This (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH offers three features not matched by standard Fmoc-proline or Fmoc-Hyp: (i) a cis‑(2S,4S) stereochemistry that creates a defined kink, (ii) an NHPoc‑alkyne handle that survives neat TFA (global deprotection/cleavage), and (iii) full orthogonality to Fmoc removal. The alkyne remains intact through piperidine and TFA, allowing post‑SPPS CuAAC conjugation of azide‑bearing payloads. This eliminates protecting‑group mismatches, simplifies ADC linker assembly and bispecific conjugate construction, and avoids the failed substitution scenarios that occur with generic proline derivatives. Available as ≥98% powder; immediate quote available.

Molecular Formula C24H22N2O6
Molecular Weight 434.4 g/mol
Cat. No. B2927844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
Molecular FormulaC24H22N2O6
Molecular Weight434.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1
InChIKeyMMFBNECUQRITMN-BTYIYWSLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: Orthogonally Protected Proline Building Block for Fmoc-SPPS and Click Chemistry Bioconjugation


(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH (CAS 2451202-17-6) is a chiral, orthogonally protected L-proline derivative. Its molecular formula is C₂₄H₂₂N₂O₆ with a molecular weight of 434.44 g/mol, and it is supplied as a solid powder with typical purity ≥98% (HPLC) . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group on the pyrrolidine nitrogen for standard Fmoc-SPPS incorporation, and an NHPoc (prop-2-ynyloxycarbonyl) carbamate modification at the 4-position of the proline ring, introducing an alkyne functional group . It is classified as an ADC linker intermediate and click chemistry reagent due to the alkyne moiety's capacity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related bioorthogonal conjugation reactions .

Why Standard Fmoc-Proline or Azido-Proline Analogs Cannot Substitute for (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Orthogonal Conjugation Workflows


Substituting (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH with a generic Fmoc-proline or Fmoc-hydroxyproline derivative fundamentally fails in applications requiring a third orthogonal functional handle. The NHPoc group provides an alkyne functionality that is chemically distinct from the azide group found in compounds like cis-Fmoc-Pro(4-N₃)-OH . Critically, the NHPoc carbamate exhibits documented stability to neat trifluoroacetic acid (TFA) , a condition routinely employed in Fmoc/tBu SPPS for global deprotection and resin cleavage that would cleave acid-labile protecting groups such as Boc or trityl. Furthermore, the (2S,4S) stereochemistry defines a cis-configured pyrrolidine ring, which differs from the (2S,4R) trans-configuration of standard Fmoc-L-hydroxyproline (Fmoc-Hyp-OH), leading to divergent conformational constraints and spatial presentation of the functional handle in the final peptide or conjugate [1]. These orthogonal stability and stereochemical parameters are not collectively satisfied by any single in-class analog, precluding simple replacement without compromising synthetic route design or conjugate architecture.

Quantitative Differentiation of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH Versus Closest Analogs: Evidence-Based Procurement Considerations


Orthogonal Protecting Group Strategy: NHPoc Alkyne Handle Distinct from Fmoc and Azide Modalities

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH provides an alkyne functional group via its NHPoc carbamate, which is orthogonal to both the base-labile Fmoc group and the azide group found in compounds such as cis-Fmoc-Pro(4-N₃)-OH . This alkyne enables CuAAC with azide-bearing partners, whereas the comparator cis-Fmoc-Pro(4-N₃)-OH presents an azide for reaction with alkynes . The orthogonal nature of the NHPoc group permits sequential deprotection and conjugation strategies that are inaccessible using azide-only or acid-labile protecting group systems .

Orthogonal protection Click chemistry SPPS

Acid Stability: NHPoc Carbamate Remains Intact Under Neat TFA, Enabling Fmoc/tBu SPPS Compatibility

The NHPoc protecting group demonstrates documented stability to neat trifluoroacetic acid (TFA) , a key requirement for compatibility with standard Fmoc/tBu solid-phase peptide synthesis workflows. In contrast, common acid-labile protecting groups such as Boc or trityl undergo rapid cleavage under these conditions. This stability allows the alkyne handle to survive global deprotection and resin cleavage steps, preserving the functional group for subsequent click chemistry modifications after peptide assembly .

Deprotection Acid stability Fmoc-SPPS

Click Chemistry Reactivity: Alkyne Group Enables CuAAC and Metal-Free Conjugation Modalities

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH contains a terminal alkyne within its NHPoc moiety, qualifying it as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing partners . Unlike azido-proline analogs such as (2S,4R)-Fmoc-L-Pro(4-N₃)-OH which require an alkyne partner, this compound provides the alkyne component . Additionally, the alkyne can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) when paired with strained cyclooctynes, offering metal-free bioorthogonal conjugation options not available with simple azide or hydroxyl handles .

Click chemistry CuAAC SPAAC

Stereochemical Configuration: (2S,4S) cis-Pyrrolidine Ring Defines Distinct Conformational Space

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH adopts a cis configuration at the pyrrolidine ring, with the carboxylic acid and the 4-NHPoc substituent on the same face of the ring. This differs from the (2S,4R) trans-configuration of Fmoc-L-hydroxyproline (Fmoc-Hyp-OH, CAS 88050-17-3) and its derivatives [1]. The cis geometry imposes distinct conformational constraints on the proline ring pucker and backbone dihedral angles when incorporated into peptides, which can affect secondary structure propensity and the spatial orientation of the conjugated payload .

Stereochemistry Conformational constraint Proline analogs

Physicochemical Properties: LogP and Rotatable Bond Count Influence Conjugate Behavior

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH exhibits a calculated LogP of approximately 2.9 and contains 7 rotatable bonds, contributing to moderate lipophilicity and conformational flexibility . In comparison, the trans-azido analog (2S,4R)-Fmoc-L-Pro(4-N₃)-OH has a higher LogP of 3.9 and only 5 rotatable bonds . The lower LogP of the target compound may offer improved aqueous compatibility in bioconjugation contexts, while the increased rotatable bond count could affect linker flexibility and payload presentation in ADC or PROTAC constructs .

Lipophilicity ADC linker Physicochemical properties

Optimal Application Scenarios for (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in ADC Development, Peptide Engineering, and Bioconjugation


Antibody-Drug Conjugate (ADC) Linker Synthesis Requiring TFA-Stable Alkyne Handle

In ADC development, (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH serves as a proline-based linker intermediate that can be incorporated via standard Fmoc-SPPS. The NHPoc alkyne survives global TFA deprotection and resin cleavage , enabling subsequent CuAAC conjugation of cytotoxic payloads bearing azide groups after the peptide linker has been fully assembled and purified. This orthogonal strategy is documented as facilitating selective payload conjugation with improved linker stability and release profiles .

Synthesis of Branched or Cyclic Peptides Using Orthogonal Alkyne-Azide Click Chemistry

The alkyne moiety of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH provides a bioorthogonal handle for intramolecular or intermolecular cycloaddition with azide-bearing residues. This enables on-resin or post-synthetic macrocyclization of peptides or the construction of branched architectures where the proline scaffold introduces a cis-conformational constraint. The orthogonal stability to Fmoc deprotection conditions (piperidine) and TFA cleavage ensures the alkyne remains intact throughout the synthetic sequence .

Dual-Modality Bioconjugates Requiring Sequential Orthogonal Conjugation Steps

For applications such as theranostic agents or bispecific conjugates that require attachment of two distinct functional entities (e.g., a fluorophore and a drug), (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH provides one orthogonal handle (alkyne) while the peptide backbone or additional side-chain modifications provide a second. The alkyne can be reacted first via CuAAC with an azide-bearing payload, followed by deprotection and reaction of a second orthogonal group, enabling precise, stepwise assembly of multifunctional constructs .

Conformational Studies of cis-Proline-Containing Peptides and Protein Loop Mimetics

The (2S,4S) stereochemistry of this building block introduces a cis-amide bond geometry or influences the proline ring pucker in a manner distinct from trans-4-substituted proline analogs. This property is valuable for investigating the role of proline conformation in peptide secondary structure, designing protein loop mimetics, or engineering peptides with specific turn geometries where the spatial orientation of the 4-position substituent is critical for biological activity .

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